molecular formula C5H13NO2 B120552 N,N-Dimethylformamide dimethyl acetal CAS No. 4637-24-5

N,N-Dimethylformamide dimethyl acetal

Cat. No. B120552
CAS RN: 4637-24-5
M. Wt: 119.16 g/mol
InChI Key: ZSXGLVDWWRXATF-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide (DMF) is a versatile reagent that has been widely used in various chemical syntheses and applications. It is known for its ability to donate its hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of a diverse range of compounds under different experimental conditions . DMF has been utilized in the synthesis of heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, showcasing its potential in contributing methyl, acyl, and amino groups through different mechanisms .

Synthesis Analysis

The synthesis of compounds using DMF often involves its role as a carbon synthon. For instance, DMF has been employed in the synthesis of N-heterocycles, where it contributes various functional groups to the final product . Additionally, DMF dimethyl acetal has been used for the derivatization of amino acids, where it facilitates the formation of volatile derivatives suitable for assay development . This demonstrates the reagent's utility in creating derivatives that are amenable to analytical techniques such as gas chromatography-mass spectrometry.

Molecular Structure Analysis

The molecular structure of DMF has been investigated using techniques such as X-ray diffraction and gas-phase electron diffraction. These studies have provided detailed information on bond lengths and angles, contributing to a better understanding of the molecule's geometry . For example, the bond lengths and angles determined for gaseous DMF have been reported with high precision, offering insights into the molecule's structural parameters .

Chemical Reactions Analysis

DMF and its derivatives participate in a variety of chemical reactions. They have been used as nucleophilic organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes, demonstrating their catalytic capabilities . Furthermore, DMF dimethyl acetal has been applied in the derivatization of corticosteroids like dexamethasone to enhance their analytical detection . The reaction products of DMF dimethyl acetals with secondary amines have also been identified, revealing the formation of amide acetals, ester aminals, and orthoamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF derivatives have been studied in various contexts. For instance, the solubility and partial molar volume of DMF diethyl acetal in supercritical carbon dioxide have been measured and correlated with semiempirical models, providing valuable data for applications in supercritical fluid extraction . The liquid structure of DMF has been examined, revealing the dipole-dipole interactions that govern its structure and the preferred orientation of its molecules in mixtures .

Scientific Research Applications

1. Analytical Chemistry and Drug Residues Survey

N,N-Dimethylformamide dimethyl acetal is utilized as a methylating reagent in analytical chemistry. Its application on dexamethasone, an artificial corticosteroid, has been investigated to enhance GC-MS responsiveness. This research identified a major reaction product with a unique structure, indicating potential usefulness in the fields of analytical chemistry and drug residues survey (Negriolli, Maume, Deniaud, & Andre, 1996).

2. Heterocyclic Synthesis

Dimethylformamide dimethyl acetal is significantly employed in the preparation of heterocyclic compounds. It is used for formylation of active methylene groups, methyl groups to produce enamines, and formylation of amino groups to create amidines. These compounds are crucial intermediates in the formation and modification of heterocyclic compounds (Abu-Shanab, Sherif, & Mousa, 2009).

3. Chromatography and Mass Spectrometry

N,N-Dimethylformamide dimethyl acetal reacts with nucleosides under mild conditions, forming N-dimethylaminomethylene derivatives. When combined with silylation, these derivatives display improved chromatographic and mass spectral properties (Osei-Twum, Mamer, Quilliam, & Gergely, 1990).

4. Chemical Derivatization for Analysis

The compound effectively reacts with various drugs to form acetal derivatives, facilitating their chromatographic separation and determination. This usage is particularly notable in the analysis of barbiturates and related compounds (Venturella, Gualario, & Lang, 1973).

5. Synthesis of Complex Organic Compounds

N,N-Dimethylformamide dimethyl acetal is used in complex organic syntheses, such as the formation of pyrimidines, pyridines, and pyridazines, and their fused derivatives. Its reactivity with various organic compounds highlights its versatility in organic synthesis (Abu-Shanab et al., 2011).

6. Green Chemistry Applications

This compound has been applied in green chemistry for synthesizing N-sulfonylformamidines. The method avoids the use of metal catalysts and hazardous solvents, highlighting its role in environmentally friendly chemical synthesis (Chandna et al., 2013).

Safety And Hazards

DMF-DMA is a highly flammable liquid and vapour. It may cause an allergic skin reaction and serious eye damage. It is harmful if inhaled and may damage the unborn child . It is recommended to use personal protective equipment and avoid breathing vapours, mist, or gas .

Future Directions

DMF-DMA has been used in the synthesis of spirooxindole and pyrazole scaffolds via [3+2] cycloaddition reaction of electron-deficient olefins-based pyrazole motif . It has also been used as a reagent in the synthesis of 3-acetyl-4-arylquinoline-based enaminones under microwave irradiation . These applications suggest potential future directions for the use of DMF-DMA in organic synthesis.

properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylmethanamine
Source PubChem
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InChI

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGLVDWWRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID3063540
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Molecular Weight

119.16 g/mol
Source PubChem
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Physical Description

Colorless liquid with a rancid odor; [BASF MSDS]
Record name N,N-Dimethylformamide dimethyl acetal
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Vapor Pressure

30.0 [mmHg]
Record name N,N-Dimethylformamide dimethyl acetal
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Product Name

N,N-Dimethylformamide dimethyl acetal

CAS RN

4637-24-5
Record name Dimethylformamide dimethyl acetal
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Record name Dimethylformamide-dimethylacetal
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name 1,1-dimethoxytrimethylamine
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Record name DIMETHYLFORMAMIDE-DIMETHYLACETAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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